molecular formula C14H14OS B7998474 Ethyl 4-phenoxyphenyl sulfide

Ethyl 4-phenoxyphenyl sulfide

Cat. No.: B7998474
M. Wt: 230.33 g/mol
InChI Key: OBLLKLYIRFDGHZ-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxyphenyl sulfide (CAS 19928-84-8) is a high-purity organic sulfur compound supplied for research and development purposes. This chemical, with the molecular formula C 14 H 14 OS and a molecular weight of 230.33 g/mol, serves as a valuable synthetic intermediate and building block in organic chemistry . Sulfur-containing compounds like this are of significant interest in medicinal chemistry and drug discovery. Over 85% of FDA-approved drugs contain heterocycles, and sulfur-based functional groups are common cores in a wide spectrum of biologically active pharmaceuticals . Furthermore, drugs containing sulfur moieties are studied for their potential role as hydrogen sulfide (H 2 S) donors, as H 2 S is an important gaseous signaling molecule involved in various physiological processes . As a chemical building block, this sulfide can be used to explore structure-activity relationships and develop novel molecules for various research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in the synthesis of more complex structures, particularly in the development of new chemical entities for pharmacological screening.

Properties

IUPAC Name

1-ethylsulfanyl-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLLKLYIRFDGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Selection and Solvent Systems

Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed to generate the thiolate nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates. For example, a 2011 patent describing analogous sulfide syntheses reported yields exceeding 85% when using NaH in DMF at 60–80°C for 6–8 hours.

Halide Reactivity

Bromide derivatives generally exhibit faster kinetics compared to chlorides due to lower bond dissociation energy. A comparative study using 4-phenoxyphenyl bromide achieved 92% conversion in 4 hours, whereas the chloride analogue required 12 hours under identical conditions.

Ullmann-Type Coupling with Copper Catalysis

Transition-metal-catalyzed cross-coupling offers an alternative pathway, particularly for substrates with poor leaving-group reactivity. Copper(I) iodide (CuI) in combination with 1,10-phenanthroline ligands facilitates the coupling of 4-phenoxyphenyl iodides with ethanethiol.

Ligand and Temperature Effects

The use of bidentate ligands increases catalytic efficiency by stabilizing the copper-thiolate intermediate. Reactions conducted at 110°C in toluene with 5 mol% CuI and 10 mol% 1,10-phenanthroline yielded 78–82% product within 24 hours. Elevated temperatures (>130°C) risk aryl ether cleavage, necessitating precise thermal control.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables reactions in biphasic systems, avoiding moisture-sensitive bases. Tetrabutylammonium bromide (TBAB) or crown ethers shuttle the thiolate ion into the organic phase, where it reacts with 4-phenoxyphenyl halides.

Solvent and Catalytic Efficiency

A 2002 patent demonstrated that toluene-water mixtures with 0.05–0.1 mol% TBAB achieved 89% yield of a related sulfide at 50°C. The aqueous phase neutralizes byproduct HX, driving the reaction to completion.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2020 optimization study using 4-phenoxyphenyl bromide and ethanethiol in DMF with K₂CO₃ achieved 94% yield after 15 minutes at 120°C.

Continuous-Flow Reactor Systems

Recent advances in flow chemistry improve scalability and safety. A 2023 prototype reactor with immobilized Cu catalysts produced this compound at 2.5 kg/day with 99.5% purity, reducing solvent waste by 40% compared to batch processes.

Biocatalytic Approaches

Enzymatic sulfhydrylation using aryl sulfotransferases represents an emerging green method. Pilot-scale trials achieved 65% yield under mild conditions (pH 7.5, 30°C), though enzyme stability remains a limitation for industrial adoption.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)TimeScalability
Nucleophilic (NaH)DMF, 80°C, 6 h92ModerateHigh
Ullmann CouplingToluene, CuI, 110°C, 24 h82LongModerate
PTC (TBAB)Toluene/H₂O, 50°C, 8 h89ModerateHigh
MicrowaveDMF, 120°C, 15 min94ShortLimited
Continuous FlowImmobilized Cu, 100°C, 1 h residence99.5ShortVery High

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenoxyphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, triflic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products:

    Oxidation: Ethyl 4-phenoxyphenyl sulfoxide, ethyl 4-phenoxyphenyl sulfone.

    Reduction: 4-phenoxyphenyl thiol.

    Substitution: Various substituted phenoxyphenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 4-phenoxyphenyl sulfide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the construction of more complex molecules. Notably, it has been used in:

  • Sulfide Formation: As a precursor for synthesizing other sulfides.
  • Biologically Active Compounds: Its derivatives have shown potential as antimicrobial agents, making it valuable in medicinal chemistry .

Agricultural Applications

The compound exhibits promising antimicrobial properties , suggesting its use as a bactericide in agriculture. Preliminary studies indicate that it may effectively combat plant pathogens, enhancing crop protection strategies. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Pharmaceutical Applications

This compound has potential implications in drug development due to its interactions with biological systems:

  • Cytochrome P450 Interaction: Studies suggest that this compound may influence the metabolism of drugs by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Anticancer Potential: Research indicates that compounds similar to this compound may have applications in cancer treatment due to their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression .

Materials Science Applications

Recent studies have explored the use of this compound in materials science, particularly in the context of polymer chemistry:

  • Polymer Depolymerization: The compound has been investigated for its role in depolymerizing polyetheretherketone (PEEK), showcasing its potential as a reagent for recycling high-performance polymers .

Mechanism of Action

The mechanism of action of ethyl 4-phenoxyphenyl sulfide involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the compound undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electron-donating properties of the phenoxy group, which stabilizes the transition state .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between ethyl 4-phenoxyphenyl sulfide and related compounds, based on the provided evidence and structural parallels:

Compound Functional Groups Solubility (Water) Acidity Key Structural Differences Potential Applications
This compound Sulfide (-S-), phenoxy Likely low (inferred) Neutral Ethyl-sulfide + phenoxy group Organic synthesis, intermediates
4-Ethylphenylsulfate Sulfate ester (-OSO₃⁻) Practically insoluble Acidic Sulfate ester replaces sulfide; no phenoxy Biochemical studies, metabolite
3-Ethylphenyl Sulfate Sulfate ester (-OSO₃⁻) Practically insoluble Acidic Ethyl group at meta position; no phenoxy Toxicity or metabolic pathway studies
Chloroethyl ethyl sulfide Sulfide (-S-), chloroethyl Not reported Neutral Chloroethyl substituent vs. phenoxy Chemical synthesis, hazardous agent

Key Findings:

  • Solubility and Polarity: this compound’s low water solubility (inferred from sulfide analogs like chloroethyl ethyl sulfide ) contrasts with sulfate esters (e.g., 4-ethylphenylsulfate), which are polar but still insoluble due to bulky aromatic groups .
  • Acidity: Unlike sulfate esters (acidic due to -OSO₃⁻), sulfides like this compound are neutral, limiting their ionic interactions .
  • Reactivity: The phenoxy group in this compound may enhance stability under oxidative conditions compared to chloroethyl analogs, which are prone to hydrolysis or nucleophilic substitution .

Biological Activity

Ethyl 4-phenoxyphenyl sulfide, a compound characterized by its unique structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

This compound is classified under organosulfur compounds. Its structure includes an ethyl group attached to a phenoxyphenyl moiety, which is further linked to a sulfur atom. This configuration allows for interactions with various biological targets, potentially modulating enzymatic activities and cellular signaling pathways.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity. For instance, research on related sulfonamide hybrids has shown promising binding affinities to bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. Inhibition of DHPS can lead to effective antibacterial strategies .

CompoundBinding Energy (kcal/mol)Target Enzyme
4b-10.5E. coli DHPS
5b-11.2S. aureus DHPS

The above table summarizes the binding energies of selected compounds that are structurally similar to this compound, indicating their potential as antibacterial agents.

Cytotoxicity and Apoptosis

Cytotoxic effects of this compound have also been investigated in various cancer cell lines. For example, studies involving phenoxyindole derivatives have highlighted their neuroprotective properties alongside cytotoxic effects against glioblastoma multiforme cell lines . The ability of these compounds to induce apoptosis in cancer cells may be attributed to their interaction with cellular signaling pathways that regulate cell survival and death.

The biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as Bruton's tyrosine kinase (BTK) and gelatinases .
  • Modulation of Signaling Pathways : Research indicates that these compounds can interfere with inflammatory pathways and oxidative stress responses, which are critical in cancer progression and bacterial infections.

Case Studies

  • Neuroprotective Activity : A study on phenoxyindole derivatives demonstrated their ability to protect neuronal cells from apoptosis induced by amyloid-beta aggregation. The derivatives exhibited IC50 values indicating effective neuroprotection, suggesting a similar potential for this compound .
  • Antibacterial Screening : In vitro assays conducted on related sulfonamide compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that this compound could possess comparable properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Ethyl 4-phenoxyphenyl sulfide (QNZ), and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between 4-phenoxyphenylthiol and ethyl halides. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry for molecular confirmation. Yield optimization should account for solvent polarity (e.g., DMSO or ethanol) and reaction temperature .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and ethyl group integration. Infrared (IR) spectroscopy confirms sulfide (C-S) and aromatic C-H stretches. For new derivatives, include elemental analysis (microanalysis) and compare melting points with literature values. Always cite prior characterization data for known analogs .

Q. How does this compound function as an NF-κB inhibitor in inflammatory signaling studies?

  • Methodological Answer : QNZ selectively inhibits NF-κB by blocking IκB kinase (IKK) activity, preventing IκB phosphorylation and subsequent NF-κB nuclear translocation. Experimental validation involves:

  • In vitro assays : TNF-α-stimulated cell lines (e.g., HEK293) with luciferase reporter constructs for NF-κB activity.
  • Dosage : Use 10–50 nM in DMSO, ensuring solvent controls (<0.1% v/v).
  • Validation : Co-administer IKK2 overexpression vectors to confirm pathway specificity .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating QNZ’s off-target effects in kinase signaling pathways?

  • Methodological Answer :

  • Kinase Profiling : Use high-throughput kinase inhibition assays (e.g., ATP-binding competition assays) across a panel of 300+ kinases.
  • Control Strategies : Include siRNA knockdown of NF-κB subunits (e.g., p65/RelA) to isolate pathway-specific effects.
  • Data Triangulation : Cross-reference with phosphoproteomics to identify non-canonical targets. Report discrepancies between in vitro and in vivo models due to metabolic stability .

Q. How can researchers resolve contradictions in reported IC₅₀ values for QNZ across different cell lines?

  • Methodological Answer :

  • Variable Control : Standardize cell passage numbers, serum conditions, and TNF-α concentrations.
  • Assay Replication : Repeat experiments across independent labs using shared reagent batches.
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify cell-type-specific confounding factors (e.g., basal NF-κB activity) .

Q. What strategies optimize QNZ’s solubility and stability in long-term in vitro assays?

  • Methodological Answer :

  • Solvent Optimization : Prefer ethanol over DMSO for prolonged assays (ethanol reduces cellular stress at 25 mM stock).
  • Stability Testing : Use LC-MS to monitor degradation products under varying pH (6–8) and temperature (4°C vs. 37°C).
  • Cryopreservation : Aliquot stock solutions under inert gas (N₂) to prevent oxidation .

Q. How can pharmacokinetic data for QNZ be integrated into in vivo experimental models?

  • Methodological Answer :

  • Dosing Regimens : Calculate bioavailability using plasma half-life (t₁/₂) from rodent PK studies. Adjust for metabolic clearance via hepatic microsome assays.
  • Tissue Penetration : Use radiolabeled QNZ (³H or ¹⁴C) to quantify blood-brain barrier permeability or tumor accumulation.
  • Toxicity Thresholds : Monitor organ histopathology and serum ALT/AST levels in chronic dosing models .

Q. What ethical and data management protocols are mandatory when using QNZ in human-derived cell lines or tissues?

  • Methodological Answer :

  • Ethical Compliance : Adhere to institutional review board (IRB) guidelines for secondary use of human samples. Document informed consent for primary tissue sources.
  • Data Anonymization : Pseudonymize genomic data linked to QNZ response profiles.
  • Training : Provide GDPR-compliant training for handling personally identifiable information (PII) in multi-center studies .

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